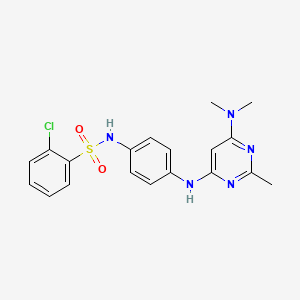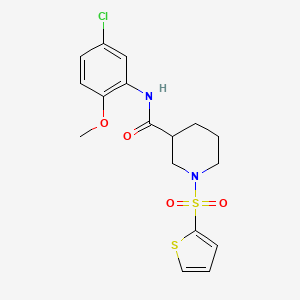![molecular formula C22H28N2O3S B11332768 1-[(3-methylbenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11332768.png)
1-[(3-methylbenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, a phenylethyl group, and a methanesulfonyl group, which contribute to its unique pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methanesulfonyl and phenylethyl groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance.
N-alkylation: This step introduces the phenylethyl group to the piperidine ring.
Sulfonylation: The methanesulfonyl group is introduced using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Common in the synthesis of analogs, substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reference compound in the study of fentanyl analogs and their synthesis.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as a potent analgesic in pain management.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesia and other pharmacological effects. The molecular targets include the mu-opioid receptor, and the pathways involved are related to pain modulation and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A well-known synthetic opioid with a similar structure but different functional groups.
Sufentanil: Another potent opioid analgesic with a similar piperidine ring structure.
Remifentanil: Known for its rapid onset and short duration of action, differing in its ester functional group.
Uniqueness
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its methanesulfonyl group, in particular, may influence its binding affinity and metabolic stability compared to other fentanyl analogs .
Eigenschaften
Molekularformel |
C22H28N2O3S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-[(3-methylphenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-18-6-5-9-20(16-18)17-28(26,27)24-14-11-21(12-15-24)22(25)23-13-10-19-7-3-2-4-8-19/h2-9,16,21H,10-15,17H2,1H3,(H,23,25) |
InChI-Schlüssel |
SVOGQZDQLWHRCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-5-[2-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332686.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B11332694.png)
![Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11332701.png)
![2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11332706.png)

![7-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332712.png)
![Butyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11332731.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11332732.png)

![7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11332741.png)
![3-(3,3-dimethyl-2-oxobutyl)-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11332745.png)

![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332769.png)
![N-(biphenyl-2-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332774.png)
